3,4-dichloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3,4-dichloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with dichloro groups and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 5-(2,2-dimethylpropyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3,4-dichloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- 2,4-dichloro-N-(2,2-dimethylpropyl)benzamide
Uniqueness
3,4-dichloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide stands out due to the presence of the thiadiazole ring, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C14H15Cl2N3OS |
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Molecular Weight |
344.3 g/mol |
IUPAC Name |
3,4-dichloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C14H15Cl2N3OS/c1-14(2,3)7-11-18-19-13(21-11)17-12(20)8-4-5-9(15)10(16)6-8/h4-6H,7H2,1-3H3,(H,17,19,20) |
InChI Key |
RDJSRWAHDBYHGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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